molecular formula C22H20N2O6S B12036988 Methyl 5-(3,4-dimethoxyphenyl)-2-(furan-2-ylmethylene)-7-methyl-3-oxo-3,5-dihydro-2H-thiazolo[3,2-a]pyrimidine-6-carboxylate CAS No. 331454-82-1

Methyl 5-(3,4-dimethoxyphenyl)-2-(furan-2-ylmethylene)-7-methyl-3-oxo-3,5-dihydro-2H-thiazolo[3,2-a]pyrimidine-6-carboxylate

Cat. No.: B12036988
CAS No.: 331454-82-1
M. Wt: 440.5 g/mol
InChI Key: IXRYBXCSVHORIN-GZTJUZNOSA-N
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Description

Role of Bridgehead Nitrogen in Heterocyclic Systems

Bridgehead nitrogen atoms in thiazolo[3,2-a]pyrimidine systems confer unique electronic and steric properties that enhance molecular recognition capabilities. The fused thiazole-pyrimidine architecture creates a rigid bicyclic framework where the bridgehead nitrogen participates in conjugation across both rings, stabilizing charge distribution during target interactions. This nitrogen’s position enables hydrogen bonding with biological targets while maintaining planarity critical for π-π stacking interactions in enzyme binding pockets.

Comparative studies of nitrogen bridgehead systems demonstrate enhanced metabolic stability compared to monocyclic analogs, as the constrained geometry reduces susceptibility to oxidative degradation. The compound’s 5-(3,4-dimethoxyphenyl) substituent further stabilizes the bridgehead nitrogen through electron-donating resonance effects, potentially increasing binding affinity to hydrophobic protein domains.

Pharmacophoric Features of Thiazolo[3,2-a]pyrimidine Scaffolds

The thiazolo[3,2-a]pyrimidine core serves as a multifunctional pharmacophore with three distinct recognition elements:

  • Electron-deficient pyrimidine ring : Facilitates charge-transfer interactions with aromatic residues in target proteins
  • Thiazole sulfur atom : Acts as hydrogen bond acceptor and participates in hydrophobic interactions
  • Fused ring junction : Provides structural rigidity for optimal spatial orientation of substituents

Molecular modeling studies of analogous systems reveal that the 6-carboxylate group enhances water solubility while maintaining membrane permeability through intramolecular hydrogen bonding. The 2-(furan-2-ylmethylene) substituent introduces conjugated double bond geometry that may enable allosteric modulation of target proteins through induced-fit binding mechanisms.

Comparative Analysis of Substituent Effects on Bioactivity

Substituent positioning significantly influences the compound’s biological potential through electronic and steric effects:

Position Substituent Electronic Effect Bioactivity Correlation
5 3,4-dimethoxyphenyl +M, +I Enhanced antioxidant capacity
2 Furan-2-ylmethylene Conjugation Improved membrane permeation
7 Methyl Steric shielding Metabolic stability
6 Methoxycarbonyl Polarity modifier Solubility-profile optimization

The 3,4-dimethoxy configuration on the phenyl ring demonstrates superior radical scavenging potential compared to monosubstituted analogs, attributed to synergistic electron donation from adjacent methoxy groups. Molecular dynamics simulations suggest the furan moiety’s oxygen atom participates in water-mediated hydrogen bonding networks at target sites, potentially increasing binding specificity.

Properties

CAS No.

331454-82-1

Molecular Formula

C22H20N2O6S

Molecular Weight

440.5 g/mol

IUPAC Name

methyl (2E)-5-(3,4-dimethoxyphenyl)-2-(furan-2-ylmethylidene)-7-methyl-3-oxo-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate

InChI

InChI=1S/C22H20N2O6S/c1-12-18(21(26)29-4)19(13-7-8-15(27-2)16(10-13)28-3)24-20(25)17(31-22(24)23-12)11-14-6-5-9-30-14/h5-11,19H,1-4H3/b17-11+

InChI Key

IXRYBXCSVHORIN-GZTJUZNOSA-N

Isomeric SMILES

CC1=C(C(N2C(=O)/C(=C\C3=CC=CO3)/SC2=N1)C4=CC(=C(C=C4)OC)OC)C(=O)OC

Canonical SMILES

CC1=C(C(N2C(=O)C(=CC3=CC=CO3)SC2=N1)C4=CC(=C(C=C4)OC)OC)C(=O)OC

Origin of Product

United States

Biological Activity

Methyl 5-(3,4-dimethoxyphenyl)-2-(furan-2-ylmethylene)-7-methyl-3-oxo-3,5-dihydro-2H-thiazolo[3,2-a]pyrimidine-6-carboxylate is a complex organic compound with significant potential in medicinal chemistry. This compound belongs to a class of thiazolo-pyrimidine derivatives that have garnered attention for their diverse biological activities, particularly in anticancer and antimicrobial research.

Chemical Structure and Properties

The compound's structure features a thiazolo-pyrimidine core with substituents that enhance its biological activity. The presence of methoxy groups and a furan moiety contributes to its unique pharmacological properties.

IUPAC Name : Methyl (2Z)-2-(furan-2-ylmethylidene)-5-(3,4-dimethoxyphenyl)-7-methyl-3-oxo-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate
Molecular Formula : C22H24N2O6S
Molecular Weight : 432.50 g/mol

Anticancer Activity

Recent studies have highlighted the anticancer properties of this compound. In vitro assays demonstrated that it exhibits cytotoxic activity against various cancer cell lines, including breast adenocarcinoma (MCF-7) and lung cancer cells.

A study reported the following IC50 values for MCF-7 cells:

CompoundIC50 (µM)Selectivity Index (SI)
Methyl 5-(3,4-dimethoxyphenyl)-...4.067.33
Control (standard drug)9.00-

The selectivity index indicates that the compound is significantly more toxic to cancer cells than to normal cells, suggesting its potential as a selective anticancer agent .

Antimicrobial Activity

The compound has also been evaluated for its antimicrobial properties. Research indicates that it possesses notable activity against several bacterial strains and fungi. For instance, it exhibited an inhibition rate of over 70% against common pathogens such as Staphylococcus aureus and Escherichia coli.

MicroorganismInhibition Rate (%)
Staphylococcus aureus75
Escherichia coli68
Candida albicans62

These findings suggest that the compound could be developed into an effective antimicrobial agent .

The mechanism through which this compound exerts its biological effects involves interaction with specific molecular targets within the cells. It is believed to inhibit key enzymes involved in cell proliferation and survival pathways, particularly those associated with cancer cell growth.

Case Studies

  • Cytotoxicity in Cancer Cells : A study involving the treatment of MCF-7 cells with varying concentrations of the compound revealed a dose-dependent response in cytotoxicity, supporting its potential use in targeted cancer therapies.
  • Antimicrobial Efficacy : In another study, the compound was tested against multi-drug resistant strains of bacteria, demonstrating significant inhibition and suggesting its potential as a lead compound for antibiotic development .

Comparison with Similar Compounds

Comparison with Similar Thiazolo[3,2-a]pyrimidine Derivatives

Structural Variations and Physicochemical Properties
Compound Name / ID Substituents (Position) Molecular Formula Melting Point (°C) Key Spectral Data (IR, NMR)
Target Compound 5-(3,4-dimethoxyphenyl); 2-(furan-2-ylmethylene); 7-methyl; 6-methyl ester C₂₂H₂₁N₂O₆S Not reported Expected C=O (1700–1750 cm⁻¹), furan C-O (1250 cm⁻¹)
Compound 11a 5-phenyl; 2-(2,4,6-trimethylbenzylidene); 7-methyl; 6-cyano C₂₀H₁₀N₄O₃S 243–246 CN: 2219 cm⁻¹; aromatic CH₃: δ 2.37 ppm (¹H NMR)
Compound 11b 5-phenyl; 2-(4-cyanobenzylidene); 7-methyl; 6-cyano C₂₂H₁₇N₃O₃S 213–215 CN: 2209 cm⁻¹; furan CH₃: δ 2.24 ppm (¹H NMR)
Ethyl 5-(4-Bromophenyl) derivative 5-(4-bromophenyl); 2-benzylidene; 7-methyl; 6-ethyl ester C₁₉H₁₇BrN₂O₃S Not reported C=O: 1719 cm⁻¹; Br: ν 650 cm⁻¹
Ethyl 5-(3,4-diethoxyphenyl) 5-(3,4-diethoxyphenyl); 2-(furan-2-ylmethylene); 7-methyl; 6-ethyl ester C₂₄H₂₅N₂O₆S Not reported Ethoxy C-O: 1200–1250 cm⁻¹

Key Observations :

  • Solubility: The methyl ester at position 6 improves solubility in organic solvents relative to cyano-substituted analogs (11a/b) .
  • Crystallinity : Bulky substituents (e.g., 2,4,6-trimethylbenzylidene in 11a) elevate melting points due to tighter crystal packing .

Yield Comparison :

Spectroscopic and Crystallographic Data
  • IR Spectroscopy: All compounds show C=O stretches (1650–1750 cm⁻¹) and C=N peaks (2200–2250 cm⁻¹ for cyano derivatives) .
  • ¹H NMR : Aromatic protons in the 6.5–8.1 ppm range; methyl groups at δ 2.2–2.4 ppm .
  • Crystal Packing : ’s trimethoxy derivative exhibits an 80.94° dihedral angle between thiazolopyrimidine and benzene rings, with C—H···O hydrogen bonds forming c-axis chains . The target compound’s furan substituent may promote similar intermolecular interactions.

Preparation Methods

Biginelli Reaction for Precursor Formation

The Biginelli reaction is a three-component condensation involving aldehydes, β-keto esters, and thiourea. For this compound, 5-(3,4-dimethoxyphenyl)-6-methyl-2-thioxo-1,2,3,6-tetrahydropyrimidine-5-carboxylate (1) is synthesized as a precursor.

Procedure :

  • Reactants : Ethyl acetoacetate (10 mmol), 2,4-dimethoxybenzaldehyde (10 mmol), thiourea (15 mmol), ZnCl₂ (2 mmol).

  • Conditions : Fused at 80°C for 4 hours in glacial acetic acid (2 mL).

  • Workup : Treated with cold 40% ethanol, filtered, and crystallized from ethanol.

  • Yield : 85% (mp 145–147°C).

Key Steps :

StepReaction TypeReagents/ConditionsOutcomeYield
1CondensationEthyl acetoacetate, 2,4-dimethoxybenzaldehyde, thiourea, ZnCl₂, 80°C, 4 hPrecursor 1 85%

This method establishes the core pyrimidine-thione structure, critical for subsequent functionalization.

Introduction of Furan-2-Ylmethylene Group

The furan-2-ylmethylene moiety is introduced via Knoevenagel condensation or similar aldehyde-ene reactions.

Condensation with Furfuraldehyde

Furfuraldehyde reacts with α,β-unsaturated ketones or aldehydes to form conjugated systems.

Procedure :

  • Reactants : Precursor 1 , furfuraldehyde (1.5 eq), acetic acid, sodium acetate.

  • Conditions : Reflux in acetic acid with sodium acetate (1.5 eq) for 6 hours.

  • Workup : Cooled, filtered, and crystallized from ethanol.

  • Yield : 65% (mp 195–197°C).

Mechanism :
The reaction involves nucleophilic attack of the enolate anion on the aldehyde, followed by dehydration to form the α,β-unsaturated ketone.

Key Steps :

StepReaction TypeReagents/ConditionsOutcomeYield
1Knoevenagel CondensationPrecursor 1 , furfuraldehyde, acetic acid, NaOAc, reflux, 6 hIntermediate 3a 65%

Thiazolopyrimidine Ring Closure

The thiazolopyrimidine ring is formed via cyclization reactions.

Chloroacetate-Mediated Cyclization

Ethyl chloroacetate facilitates ring closure to form the thiazolo[3,2-a]pyrimidine system.

Procedure :

  • Reactants : Precursor 1 (1 mmol), ethyl chloroacetate (1.5 eq), DMF, reflux.

  • Conditions : Heated under reflux for 10 hours.

  • Workup : Poured into ice-cold water, filtered, and crystallized from ethanol.

  • Yield : 70% (mp 172–174°C).

Key Steps :

StepReaction TypeReagents/ConditionsOutcomeYield
1CyclizationPrecursor 1 , ethyl chloroacetate, DMF, reflux, 10 hIntermediate 2 70%

Functionalization of the Core Structure

Post-cyclization, the core is modified to introduce the methyl ester and furan-2-ylmethylene groups.

Esterification and Condensation

The methyl ester is retained during synthesis, while the furan-2-ylmethylene group is introduced via condensation.

Procedure :

  • Reactants : Intermediate 2 , furfuraldehyde, acetic acid.

  • Conditions : Reflux in acetic acid for 6 hours.

  • Workup : Crystallized from ethanol.

  • Yield : 65%.

Key Steps :

StepReaction TypeReagents/ConditionsOutcomeYield
1CondensationIntermediate 2 , furfuraldehyde, acetic acid, reflux, 6 hFinal Compound65%

Alternative Methods and Optimization

Microwave-Assisted Synthesis

Microwave irradiation accelerates reactions and improves yields.

Procedure :

  • Reactants : Precursor 1 , furfuraldehyde, acetic acid.

  • Conditions : Microwave (600 W, 10–15 minutes).

  • Workup : Filtered and dried.

  • Yield : 82% (solvent-free conditions).

Advantages :

  • Reduced reaction time.

  • Higher yields compared to conventional methods.

Key Steps :

StepReaction TypeReagents/ConditionsOutcomeYield
1Microwave-Assisted CondensationPrecursor 1 , furfuraldehyde, acetic acid, 600 W, 10–15 minFinal Compound82%

Comparative Analysis of Methods

MethodReagents/ConditionsYieldTimeKey Advantage
Biginelli ReactionEthyl acetoacetate, thiourea, ZnCl₂, 80°C85%4 hHigh yield, scalable
Knoevenagel CondensationFurfuraldehyde, acetic acid, reflux65%6 hForms α,β-unsaturated bond
Microwave-Assisted600 W, 10–15 min82%10–15 minRapid, energy-efficient

Q & A

Q. What are the optimal synthetic conditions for achieving high yield and purity of the target compound?

The synthesis requires multi-step reactions with precise control of temperature (e.g., reflux conditions), solvent selection (e.g., ethanol, dimethylformamide), and catalysts (e.g., ammonium acetate). For example, a thiazolopyrimidine intermediate is often formed via cyclocondensation, followed by introduction of the furan-2-ylmethylene group under acidic or basic conditions. Purification via recrystallization or column chromatography is critical to isolate the product with >95% purity .

Q. Which spectroscopic techniques are most reliable for structural confirmation?

Nuclear Magnetic Resonance (NMR) spectroscopy (1H, 13C, and 2D-COSY) is essential for confirming substituent positions and stereochemistry. Mass spectrometry (HRMS) validates molecular weight, while X-ray crystallography resolves ambiguities in spatial arrangement, such as the Z/E configuration of the furan-2-ylmethylene group .

Q. How does solvent choice impact reaction outcomes during functional group modifications?

Polar aprotic solvents (e.g., DMF) enhance nucleophilic substitution reactions at the 5-(3,4-dimethoxyphenyl) group, while non-polar solvents (e.g., toluene) favor cyclization steps. Solvent polarity also affects reaction rates and byproduct formation, as observed in analogous thiazolopyrimidine syntheses .

Advanced Research Questions

Q. What strategies mitigate stereochemical challenges during the formation of the furan-2-ylmethylene moiety?

Steric hindrance from the 7-methyl group can lead to undesired stereoisomers. Computational modeling (DFT) predicts favorable transition states, guiding the use of chiral catalysts (e.g., L-proline) to enforce Z-selectivity. HPLC with chiral columns is recommended for enantiomeric resolution .

Q. How can substituent modifications at the 3,4-dimethoxyphenyl group enhance bioactivity?

Structure-activity relationship (SAR) studies on analogous compounds suggest replacing methoxy groups with electron-withdrawing substituents (e.g., nitro or trifluoromethyl) improves binding to kinase targets. Microwave-assisted synthesis accelerates iterative derivatization while minimizing decomposition .

Q. What analytical approaches resolve contradictions in biological activity data across studies?

Discrepancies in IC50 values may arise from assay conditions (e.g., pH, co-solvents). Standardize protocols using cell lines with consistent expression levels of target enzymes (e.g., COX-2 or EGFR). Cross-validate results with orthogonal assays, such as SPR for binding affinity and Western blotting for downstream signaling .

Q. How do computational methods predict metabolic stability of this compound?

Molecular docking with cytochrome P450 isoforms (e.g., CYP3A4) identifies metabolic hotspots. In silico tools like ADMET Predictor™ simulate phase I/II metabolism, guiding structural tweaks (e.g., fluorination at the 7-methyl group) to reduce hepatic clearance .

Methodological Notes

  • Synthetic Reproducibility : Maintain anhydrous conditions during furan-2-ylmethylene incorporation to prevent hydrolysis .
  • Crystallography : For X-ray studies, grow crystals in ethyl acetate/ethanol (3:2) to obtain diffraction-quality specimens .
  • Biological Assays : Include positive controls (e.g., doxorubicin for cytotoxicity) and validate results across ≥3 independent replicates .

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